molecular formula C21H13FN4O2S B2823097 2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 332045-61-1

2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2823097
CAS No.: 332045-61-1
M. Wt: 404.42
InChI Key: IOUTUIDARDHYNW-UHFFFAOYSA-N
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Description

2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C21H13FN4O2S and its molecular weight is 404.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research has shown the synthesis of novel compounds and derivatives related to 2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile using various techniques. For instance, Schiff bases and pyrazole-4-carboxaldehyde derivatives have been synthesized using Gewald synthesis and Vilsmeier-Haack reaction, demonstrating the versatility of synthesis methods for creating compounds with potential antimicrobial activity (Puthran et al., 2019). Additionally, the synthesis of thieno[2,3-b]pyridines through intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines highlights the utility of these compounds in generating new chemical entities (Alinaghizadeh et al., 2015).

Antimicrobial Activity

Studies have explored the antimicrobial potential of pyridine derivatives. For example, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been assessed for their biological activity against different types of Gram-stained bacteria, indicating that the antibacterial activity of these pyridines depends on their structure and affects the lipopolysaccharide (LPS) of bacteria (Koszelewski et al., 2021).

Corrosion Inhibition

Some derivatives of this compound have been investigated for their corrosion inhibition properties, demonstrating significant protection efficiency for mild steel in acidic environments. This research suggests that these compounds act as mixed-type inhibitors and offer a promising approach to corrosion protection (Sudheer & Quraishi, 2014).

Structural Analysis

Crystal structure determination through X-ray diffraction has been conducted for related compounds, providing insights into their molecular geometry and potential interactions. Such analyses are crucial for understanding the physicochemical properties and reactivity of these compounds (Ganapathy et al., 2015).

Properties

IUPAC Name

2-amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O2S/c22-14-5-1-12(2-6-14)18(28)11-29-21-17(10-24)19(16(9-23)20(25)26-21)13-3-7-15(27)8-4-13/h1-8,27H,11H2,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUTUIDARDHYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)F)N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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